methyl 4-carbamimidamidobenzoate hydrochloride
Description
Methyl 4-carbamimidamidobenzoate hydrochloride (CAS: Not explicitly listed; synonyms include 4-carbomethoxybenzamidine hydrochloride, AB60963, and SY028770) is a benzamidine derivative characterized by a methyl ester group at the para position of the benzene ring and a carbamimidoyl (amidine) substituent. Its molecular formula is C₉H₁₁ClN₂O₂, with a molecular weight of 214.65 g/mol (calculated from ).
Properties
IUPAC Name |
methyl 4-(diaminomethylideneamino)benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2.ClH/c1-14-8(13)6-2-4-7(5-3-6)12-9(10)11;/h2-5H,1H3,(H4,10,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWBLVFGECGROC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=C(N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification of 4-Carbamimidamidobenzoic Acid
The most straightforward route involves esterifying 4-carbamimidamidobenzoic acid with methanol in the presence of hydrochloric acid. This method mirrors industrial esterification processes for analogous compounds, such as methyl 4-(aminomethyl)benzoate, where hydrochloric acid serves dual roles as a catalyst and a precursor for hydrochloride salt formation .
Procedure :
-
Acid Activation : 4-Carbamimidamidobenzoic acid is suspended in methanol, and concentrated HCl is added to protonate the carboxylic acid, enhancing electrophilicity.
-
Esterification : The mixture is refluxed at 65–70°C for 6–8 hours, with HCl maintaining an acidic environment to drive the equilibrium toward ester formation.
-
Salt Formation : Upon cooling, excess HCl precipitates the hydrochloride salt, which is isolated via filtration or solvent evaporation.
Key Parameters :
-
Methanol-to-Acid Ratio : A 6:1 molar ratio ensures complete conversion .
-
Temperature Control : Prolonged reflux above 70°C risks decomposition of the carbamimidamide group.
-
Yield : Analogous esterifications report yields of 85–89% under optimized conditions .
Nitro Reduction and Functionalization
This two-step approach starts with methyl 4-nitrobenzoate, which is reduced to the amine followed by guanidination. The method is advantageous for scalability, as nitro intermediates are often commercially available.
Step 1: Nitro Reduction
-
Catalytic Hydrogenation : Methyl 4-nitrobenzoate is hydrogenated at 40–50°C under 3–5 bar H₂ pressure using 10% Pd/C as a catalyst. Quantitative conversion to methyl 4-aminobenzoate is typically achieved within 4–6 hours .
-
Alternative Reduction : Chemoselective reducing agents like SnCl₂ in HCl(aq) may be used, though with lower selectivity.
Step 2: Guanidination
-
Identical to Method 2, using cyanamide and HCl to convert the amine to the carbamimidamide group.
Overall Yield : 65–70% after purification .
Comparative Analysis of Synthetic Routes
Critical Challenges and Optimization Strategies
-
Carbamimidamide Stability : The guanidino group is prone to hydrolysis under strongly acidic or basic conditions. Maintaining pH 4–6 during reactions minimizes degradation .
-
Salt Formation Control : Excess HCl may lead to over-acidification, necessitating precise stoichiometry. In situ salt formation during workup (e.g., adding HCl to the free base in ethanol) improves crystallinity .
-
Purification : Column chromatography is often avoided due to the compound’s polarity; recrystallization from ethanol/water (1:3 v/v) yields high-purity material .
Industrial Scalability Considerations
The direct esterification route (Method 1) is most amenable to large-scale production due to fewer steps and higher yields. Key adaptations for pilot-scale synthesis include:
-
Solvent Recovery : Methanol is distilled and reused, reducing costs .
-
Continuous Hydrogenation : For Method 3, fixed-bed reactors with Pd/C catalysts enhance throughput .
-
Process Analytical Technology (PAT) : In-line pH and temperature monitoring ensures consistent product quality .
Emerging Methodologies
Recent advances focus on enzymatic esterification and flow chemistry:
-
Lipase-Catalyzed Esterification : Candida antarctica lipase B (CAL-B) immobilized on silica achieves 80% conversion at 50°C, avoiding acidic conditions that degrade the guanidino group .
-
Microreactor Systems : Continuous flow setups reduce reaction times for nitro reduction from hours to minutes, improving throughput .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-carbamimidamidobenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .
Scientific Research Applications
Antimicrobial Activity
Methyl 4-carbamimidamidobenzoate hydrochloride is noted for its antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that guanidinium compounds enhance cellular accumulation in Gram-negative bacteria, making them promising candidates for antibiotic development. The compound's mechanism involves targeting essential bacterial proteins, thereby inhibiting their growth and survival.
Case Study: Antibiotic Development
A recent doctoral thesis highlighted the discovery of a novel guanidinium drug effective against MRSA. The compound demonstrated a minimum inhibitory concentration (MIC) of 1.5 µM against MRSA and 12.5 µM against Escherichia coli, indicating significant antibacterial activity. The study emphasized the importance of guanidinium groups in enhancing antibiotic efficacy, particularly in challenging bacterial strains .
Enzyme Inhibition
Another significant application of this compound lies in its role as an enzyme inhibitor. Specifically, it has been investigated as an inhibitor of enteropeptidase, a serine protease involved in protein digestion.
Case Study: Enteropeptidase Inhibition
Research focused on synthesizing a series of 4-guanidinobenzoate derivatives revealed that these compounds effectively inhibit enteropeptidase with minimal systemic exposure required for pharmacological effects. For instance, one derivative exhibited an IC50 value of 13 nM, demonstrating potent inhibitory activity. This study also highlighted the relationship between molecular structure and enzyme affinity, suggesting modifications that could enhance stability and efficacy .
Potential Therapeutic Uses
The therapeutic implications of this compound extend beyond antimicrobial and enzyme inhibition. Its structural characteristics make it suitable for various biomedical applications, including:
- Antidiabetic Agents : Similar guanidine derivatives have been utilized in drugs like metformin for diabetes management.
- Cardiovascular Treatments : Compounds with guanidine functionalities are also present in medications for hypertension and other cardiovascular conditions .
Data Table: Summary of Findings
Mechanism of Action
The mechanism of action of methyl 4-carbamimidamidobenzoate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Properties:
- LogP : 2.36 (indicative of moderate lipophilicity) .
- Physical State : White to yellow crystalline solid .
This compound is structurally tailored for applications in medicinal chemistry, particularly as a protease inhibitor precursor or enzyme modulator due to the amidine group’s ability to interact with biological targets.
Comparison with Structurally Similar Compounds
4-Methylbenzimidamide Hydrochloride (CAS: 6326-27-8)
4-Chlorobenzene-1-carboximidamide Hydrochloride (CAS: 14401-51-5)
4-Carbamimidoylbenzamide Hydrochloride (CID 596019)
Methyl 4-(Aminomethyl)benzoate Hydrochloride (CAS: 61367-07-5)
- Molecular Formula: C₉H₁₂ClNO₂
- Key Differences: Aminomethyl group instead of amidine; altered charge and reactivity.
- PSA : Lower (52.0 Ų) due to reduced hydrogen-bonding groups .
- Applications : Used in peptide coupling reactions and polymer chemistry .
Comparative Analysis Table
*Estimated based on structural analogs.
Biological Activity
Methyl 4-carbamimidamidobenzoate hydrochloride, often referred to as a guanidine derivative, has garnered attention in medicinal chemistry for its biological activities, particularly as an inhibitor of various enzymes and its potential applications in treating metabolic disorders and certain cancers. This article explores the compound's biological activity, synthesizing findings from recent studies and highlighting relevant data.
The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes. Notably, it has been identified as a potent inhibitor of enteropeptidase , an enzyme crucial for protein digestion. The inhibition of enteropeptidase can lead to reduced protein absorption and has implications for obesity treatment by altering nutrient metabolism .
Enzyme Inhibition Profile
The compound's inhibitory effects on enteropeptidase were characterized through various assays, yielding significant findings:
| Compound | IC50 (nM) | Stability at pH 1.2/6.8 (% decomposed) |
|---|---|---|
| This compound | 13 (9.6–18) | 3.9/8.6 |
This table illustrates that this compound exhibits a low IC50 value, indicating high potency against enteropeptidase, alongside reasonable stability under acidic conditions .
Case Study: Inhibition of c-Myc Activity
Recent research has explored the compound's potential in inhibiting the c-Myc transcription factor, which plays a pivotal role in various cancers. The study demonstrated that derivatives of methyl 4-carbamimidamidobenzoate could interfere with c-Myc-Max dimerization, a critical step for c-Myc’s transcriptional activity. The compound exhibited an IC50 value of approximately 34.8 μM for disrupting the c-Myc-Max interaction, showing promise as a therapeutic agent in oncological applications .
Key Findings:
- Inhibition of Cell Proliferation: The compound caused a proliferative arrest in cancer cell lines overexpressing c-Myc.
- Selectivity: It showed selectivity for c-Myc-Max heterodimers over Max-Max homodimers, suggesting a targeted approach to cancer treatment without significant effects on normal cells .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates that it maintains substantial intracellular activity with a half-life exceeding 17 hours, which is advantageous for sustained therapeutic effects . Additionally, the compound demonstrated mild toxicity profiles during preliminary assessments, reinforcing its potential for clinical applications.
Q & A
Q. What are the primary synthetic routes for methyl 4-carbamimidamidobenzoate hydrochloride, and how do reaction conditions influence yield?
this compound is typically synthesized via condensation reactions involving benzoic acid derivatives and amines. Key factors include:
- Temperature control : Optimal yields are achieved between 60–80°C to minimize side reactions like hydrolysis of the carbamimidoyl group.
- pH modulation : Maintaining a weakly acidic environment (pH 5–6) stabilizes intermediates and prevents unwanted protonation of the amidine group.
- Reagent stoichiometry : A 1:1.2 molar ratio of benzoic acid precursor to amine ensures complete conversion .
Methodological validation involves monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity through HPLC (>98%) .
Q. How can researchers confirm the structural integrity and purity of this compound?
Key analytical techniques include:
- NMR spectroscopy : -NMR peaks at δ 8.1–8.3 ppm (aromatic protons) and δ 3.9 ppm (methoxy group) confirm the core structure. -NMR detects the carbamimidoyl group at δ 165–170 ppm .
- Mass spectrometry : ESI-MS typically shows [M+H] peaks matching the molecular formula (e.g., CHClNO) .
- HPLC : Retention time consistency (±0.1 min) and UV absorbance at 254 nm verify purity .
Q. What are the recommended storage conditions to ensure compound stability?
Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Stability studies indicate <5% degradation over 12 months under these conditions. Avoid aqueous solutions due to hydrolysis risks at room temperature .
Q. How is the compound screened for preliminary biological activity?
- Enzyme inhibition assays : Use fluorogenic substrates to measure inhibition of serine proteases (e.g., trypsin-like enzymes) at concentrations of 10–100 µM.
- Cell viability assays : Test in mammalian cell lines (e.g., HEK-293) using MTT assays to rule out cytotoxicity (IC > 50 µM recommended for further study) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from:
- Variability in assay conditions : Standardize buffer pH (e.g., Tris-HCl vs. phosphate) and ionic strength to ensure consistent enzyme-substrate interactions.
- Impurity interference : Re-run assays with HPLC-purified batches (>99% purity) to exclude confounding effects from byproducts .
- Species-specific effects : Cross-validate results in multiple model systems (e.g., human vs. murine enzymes) .
Q. What experimental strategies elucidate the mechanism of action in enzyme interactions?
- Molecular docking : Use AutoDock Vina to model binding to trypsin-like proteases, focusing on hydrogen bonding with the carbamimidoyl group and hydrophobic interactions with the benzoate moiety .
- Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) and calculate values .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to refine mechanistic models .
Q. How does isotopic labeling (e.g., deuterium) enhance pharmacokinetic studies of this compound?
- Synthesis of deuterated analogs : Replace the methoxy group with –OCD using deuterated methanol in esterification steps. Confirm labeling via -NMR .
- Applications : Use LC-MS/MS to track metabolic stability in liver microsomes, comparing of deuterated vs. non-deuterated forms. Deuterated analogs often show enhanced metabolic resistance .
Q. What comparative studies distinguish this compound from structurally similar compounds?
| Compound | Key Structural Difference | Biological Impact |
|---|---|---|
| Methyl 4-aminomethylbenzoate | Lacks carbamimidoyl group | Reduced protease inhibition efficacy |
| 4-Carbamimidoylbenzoic acid | Free carboxylic acid (vs. methyl ester) | Altered cell permeability and bioavailability |
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
